molecular formula C11H17NO5 B178365 (S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate CAS No. 152754-46-6

(S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate

Cat. No. B178365
M. Wt: 243.26 g/mol
InChI Key: OXQRLSIUMBHZJR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate, also known as EMOP or Cbz-EMOP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry.

Mechanism Of Action

The mechanism of action of (S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes or receptors in the body, leading to a reduction in the growth of cancer cells or an increase in the levels of acetylcholine in the brain.

Biochemical And Physiological Effects

The biochemical and physiological effects of (S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate are still being investigated. However, studies have shown that it may possess antitumor activity, inhibit the activity of acetylcholinesterase, and have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

The advantages of using (S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate in lab experiments include its synthetic accessibility, high purity, and potential applications in drug discovery. However, its limitations include its high cost and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are numerous future directions for the research and development of (S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate. These include further investigations into its mechanism of action, potential applications in drug discovery, and optimization of its synthesis method to reduce cost and increase yield. Additionally, studies can be conducted to investigate its potential side effects and toxicity, as well as its pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

The synthesis of (S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate involves the reaction of (S)-1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with sodium hydroxide to yield the final product. The synthesis method has been optimized to yield high purity and yield of the final product.

Scientific Research Applications

The potential applications of (S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate in scientific research are numerous. The compound has been shown to possess antitumor activity, making it a promising candidate for cancer drug discovery. It has also been investigated for its potential as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes (S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate a potential candidate for the treatment of Alzheimer's disease.

properties

CAS RN

152754-46-6

Product Name

(S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

ethyl (2S)-1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate

InChI

InChI=1S/C11H17NO5/c1-3-17-10(14)8-6-4-5-7-12(8)9(13)11(15)16-2/h8H,3-7H2,1-2H3/t8-/m0/s1

InChI Key

OXQRLSIUMBHZJR-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCCCN1C(=O)C(=O)OC

SMILES

CCOC(=O)C1CCCCN1C(=O)C(=O)OC

Canonical SMILES

CCOC(=O)C1CCCCN1C(=O)C(=O)OC

synonyms

(S)-ethyl 1-(2-Methoxy-2-oxoacetyl)piperidine-2-carboxylate

Origin of Product

United States

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